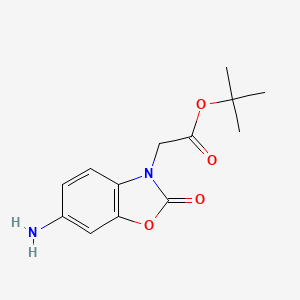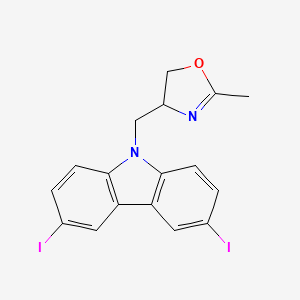
2-(Difluoromethoxy)-4-fluorobenzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-4-fluorobenzyl alcohol is an organic compound with the chemical formula C8H8F3O2. It is a colorless to pale yellow liquid, soluble in organic solvents such as diethyl ether and dichloromethane. This compound is known for its fragrant smell and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(Difluoromethoxy)-4-fluorobenzyl alcohol can be achieved through several synthetic routes. One common method involves the reaction of 2-(Difluoromethoxy)benzyl alcohol with fluorinating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using advanced chemical reactors. The process may include steps such as purification, distillation, and crystallization to achieve high purity levels. The use of automated systems and continuous monitoring ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-4-fluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can replace the hydroxyl group with halogens using reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of aldehydes or ketones
Reduction: Formation of hydrocarbons
Substitution: Formation of alkyl halides
Scientific Research Applications
2-(Difluoromethoxy)-4-fluorobenzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4-fluorobenzyl alcohol involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, influencing cellular functions and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethoxy)benzyl alcohol
- 4-Fluorobenzyl alcohol
- 2,4-Difluorobenzyl alcohol
Uniqueness
2-(Difluoromethoxy)-4-fluorobenzyl alcohol is unique due to the presence of both difluoromethoxy and fluorine substituents on the benzyl alcohol structure. This combination imparts distinct chemical properties, such as increased reactivity and specific interactions with biological targets, making it valuable for specialized applications .
Properties
Molecular Formula |
C8H7F3O2 |
|---|---|
Molecular Weight |
192.13 g/mol |
IUPAC Name |
[2-(difluoromethoxy)-4-fluorophenyl]methanol |
InChI |
InChI=1S/C8H7F3O2/c9-6-2-1-5(4-12)7(3-6)13-8(10)11/h1-3,8,12H,4H2 |
InChI Key |
XJENHZGRHXRGGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B13641025.png)
![3,3',6,6'-Tetraiodo-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B13641030.png)
![3-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13641032.png)




![4-[(1-Methyl-1H-benzimidazol-2-yl)methyl]benzenamine](/img/structure/B13641062.png)
![2-(4-Fluoro-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13641064.png)

![(4-((4'-Phenoxy-[1,1'-biphenyl]-4-yl)oxy)phenyl)boronic acid](/img/structure/B13641072.png)
